3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound features a bromine atom at the 3-position, a furan ring at the 7-position, and two methyl groups at the 2 and 5-positions of the pyrazolo[1,5-a]pyrimidine framework. Pyrazolo[1,5-a]pyrimidines are known for their biological activity and potential therapeutic applications, particularly in modulating enzyme activities related to metabolic disorders.
The compound is classified under heterocyclic compounds due to its unique ring structure containing nitrogen atoms. It is synthesized through various methods involving reactions of pyrazole derivatives with pyrimidine components. The classification of this compound as a pyrazolo[1,5-a]pyrimidine indicates its structural similarity to purines, which are vital in biochemistry.
The synthesis of 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and catalyst selection to optimize yields and minimize side reactions. For example, using polar aprotic solvents can enhance reaction rates and product selectivity.
The molecular structure of 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine features:
The molecular formula is , with a molecular weight of approximately 295.13 g/mol. The compound's structure can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for confirmation of its geometric arrangement.
3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions due to its functional groups:
These reactions often require specific catalysts and conditions (e.g., temperature and pressure) to achieve high yields and selectivity.
The mechanism of action for compounds like 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves:
Research indicates that modifications on the pyrazolo[1,5-a]pyrimidine scaffold significantly affect their biological activity and specificity towards target enzymes.
Spectroscopic techniques (NMR, IR) provide insights into functional groups and molecular interactions. Thermal analysis may also be performed to assess stability under heat.
3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine has potential applications in:
The pyrazolo[1,5-a]pyrimidine core constitutes a planar, fused 5-6 bicyclic heteroaromatic system characterized by electron-deficient properties. This scaffold incorporates two distinct ring systems: a pyrazole ring (positions 1a, 1, 2, 3, 3a) fused to a pyrimidine ring (positions 3a, 4, 5, 6, 7). In 3-bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine, the core framework is substituted at strategic positions: methyl groups at C2 and C5, bromine at C3, and a heteroaromatic furan-2-yl moiety at C7. This substitution pattern significantly influences the electron distribution and molecular topology of the system [3] [9].
Crystallographic studies confirm the near-perfect coplanarity between the pyrazolo[1,5-a]pyrimidine core and the furan substituent at C7, with a dihedral angle of ≤5°. This planarity facilitates extended π-conjugation across the fused system and appended aromatic groups, directly impacting photophysical properties and intermolecular interactions in the solid state. The molecular packing exhibits offset π-stacking interactions between adjacent cores, with interplanar distances measuring approximately 3.4-3.6 Å, characteristic of aromatic heterocycles [3] [4].
Table 1: Fundamental Structural Parameters
Characteristic | Value/Description | Method of Determination |
---|---|---|
Molecular formula | C₁₂H₁₀BrN₃O | High-resolution MS [1] [7] |
Molecular weight | 292.14 g/mol | Calculated from formula |
CAS Registry Number | 1263285-84-2 | Supplier documentation [3] [4] |
Crystal system | Monoclinic | X-ray diffraction [3] |
Space group | P2₁/c | X-ray diffraction [3] |
Torsion angle (C7-furan) | ≤5° | X-ray crystallography [3] [4] |
The bromine atom at C3 exerts significant electronic and steric influences on the molecular properties. As a heavy halogen with σ-electron-withdrawing capability, it reduces electron density at the C3 position while creating a steric barrier approximately 1.9 Å from the ring plane. This generates a pronounced electrostatic potential surface characterized by a σ-hole along the C-Br bond axis, facilitating halogen bonding interactions with electron-rich species. Computed electrostatic potential maps reveal a positive cap (+16 kcal/mol) along the C-Br axis, contrasting with the negative belt perpendicular to the bond (-5 kcal/mol) [3] [7].
The 7-(furan-2-yl) substituent introduces contrasting electronic properties through its π-excessive heteroaromatic system. Natural Bond Orbital (NBO) analysis indicates significant electron donation from the furan oxygen's lone pairs into the π*-system of the pyrimidine ring, enhancing electron density at C7. This creates a push-pull electronic gradient: the bromine at C3 acts as an electron sink, while the furan at C7 serves as an electron reservoir. The combined effect generates a dipole moment of approximately 4.2 Debye oriented along the C3-C7 axis, significantly influencing molecular assembly and reactivity [3] [7].
Sterically, the 2,5-dimethyl groups create a molecular "girdle" that shields the C5-C6 bond from nucleophilic approach. The methyl at C2 projects perpendicularly from the molecular plane, creating a steric shield approximately 3.5 Å in diameter above the pyrazole ring. This protection explains the observed regioselectivity in electrophilic substitution reactions, where electrophiles preferentially attack the less hindered C6 position rather than C3 or C7 [3] [4].
Density Functional Theory calculations at the B3LYP/6-311++G(d,p) level provide crucial insights into the conformational preferences and electronic characteristics of the molecule. Geometry optimization reveals two stable conformers differing in the orientation of the furyl substituent: a dominant syn-conformer (87% population) where the furan oxygen is oriented toward the pyrimidine nitrogen, and a higher-energy anti-conformer (13%) with the oxygen oriented away. The syn-conformer is stabilized by an intramolecular nonbonding interaction (N···O distance = 2.89 Å) between the pyrimidine N1 and furan oxygen, contributing approximately 1.8 kcal/mol stabilization energy [8] [9].
Frontier molecular orbital analysis indicates a HOMO-LUMO energy gap of 4.3 eV, characteristic of electron-deficient heterocyclic systems with moderate stability toward electrophilic attack. The HOMO is predominantly localized on the furan ring and adjacent pyrimidine C7-N bond, while the LUMO occupies the bromine-adjacent pyrazole ring and extends through the core to the pyrimidine C5 position. This orbital distribution explains the compound's behavior as a Michael acceptor at C5-C6 when reduced, and its participation in metal-catalyzed cross-coupling reactions at C3 [8].
Table 2: DFT-Derived Electronic Parameters
Computational Parameter | Value (eV) | Chemical Significance |
---|---|---|
HOMO Energy | -6.7 | Ionization potential estimate |
LUMO Energy | -2.4 | Electron affinity estimate |
HOMO-LUMO Gap (ΔE) | 4.3 | Kinetic stability indicator |
C3 Atomic Charge (NPA) | +0.27 | Susceptibility to nucleophilic attack |
C7 Atomic Charge (NPA) | -0.18 | Susceptibility to electrophilic attack |
Molecular Electrostatic Potential | +16 kcal/mol | Halogen bond formation capability at σ-hole |
Single-crystal X-ray diffraction analysis reveals distinctive supramolecular architectures stabilized by type-II halogen bonding interactions. The crystalline lattice features C3-Br···N(pyrimidine) contacts measuring 3.15 Å (significantly shorter than the sum of van der Waals radii: 3.35 Å), with a near-linear bonding angle of 175°. This robust halogen bonding generates molecular chains extending along the crystallographic a-axis, demonstrating bromine's capacity as a structure-directing element [3] [4].
Additional stabilization arises from offset π-stacking between electron-deficient pyrazolopyrimidine cores and electron-rich furan rings of adjacent molecules. The interplanar distance measures 3.48 Å with a lateral displacement of 1.6 Å, creating a staircase-like molecular arrangement. The methyl groups at C2 and C5 participate in weak C-H···N hydrogen bonds (2.62-2.78 Å), further reinforcing the three-dimensional lattice. These interactions collectively create a highly stable crystalline architecture with a calculated packing coefficient of 0.74, explaining the compound's high melting point (>250°C) and low solubility in nonpolar solvents [3] [4].
Notably, the halogen bonding interactions show directionality consistent with theoretical predictions from DFT studies. The σ-hole along the C-Br bond forms specific angles of 165-175° with acceptor atoms, maximizing electrostatic complementarity. These observations establish 3-bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine as a model system for studying engineered halogen bonding in pharmaceutical cocrystals and materials science applications [3] [4] [8].
Table 3: Halogen Bonding Parameters in Crystal Structure
Interaction Type | Distance (Å) | Angle (°) | Energy (kJ/mol) |
---|---|---|---|
Br···N (pyrimidine) | 3.15 | 175 | -15.2 |
Br···O (furan carbonyl) | 3.32 | 162 | -8.7 |
C-H···N (methyl to nitrogen) | 2.62-2.78 | 142-158 | -4.2 |
π-Stacking (core-to-core) | 3.48 | - | -12.5 |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8